10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents of oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diaminopyrimidine with glyoxal, followed by cyclization and subsequent ethylation . The reaction conditions often require a solvent such as dimethylformamide and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme function and metabolic pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been studied as an inhibitor of monoamine oxidase B and nitric oxide synthetase, which are involved in neurodegenerative diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain enzymes and receptors, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
32561-90-3 |
---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
10-ethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-2-16-8-6-4-3-5-7(8)13-9-10(16)14-12(18)15-11(9)17/h3-6H,2H2,1H3,(H,15,17,18) |
InChI Key |
RUYMNASKORGVPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.